molecular formula C13H11N3OS B14148704 2-(1H-indol-3-yl)-N-(1,3-thiazol-2-yl)acetamide CAS No. 53493-82-6

2-(1H-indol-3-yl)-N-(1,3-thiazol-2-yl)acetamide

Cat. No.: B14148704
CAS No.: 53493-82-6
M. Wt: 257.31 g/mol
InChI Key: ZHWRNSWZLULTES-UHFFFAOYSA-N
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Description

2-(1H-Indol-3-yl)-N-(1,3-thiazol-2-yl)acetamide is a chemical compound of significant interest in medicinal chemistry and drug discovery research. It features a privileged structural scaffold combining indole and thiazole heterocycles, a motif frequently encountered in the development of novel bioactive molecules . The indolylthiazole core is recognized for its broad pharmacological potential, with derivatives being investigated for various therapeutic applications . Research into similar indole-thiazole acetamide hybrids has demonstrated promising biological activities. For instance, closely related molecular structures have been explored as novel inhibitors targeting the PfATP4 protein in the search for new antimalarial therapies . Other structural analogues have shown excellent activity against respiratory syncytial virus (RSV) in in vitro studies, functioning as inhibitors of viral membrane fusion or genome replication/transcription . This compound is well-suited for hit-to-lead optimization campaigns. Synthetic methodologies, such as automated multistep continuous flow synthesis, have been established to efficiently generate complex, highly functionalized 2-(1H-indol-3-yl)thiazoles, enabling the rapid production of analogues for biological screening . 2-(1H-Indol-3-yl)-N-(1,3-thiazol-2-yl)acetamide is supplied for research purposes only. It is not intended for diagnostic or therapeutic use in humans or animals. Researchers are encouraged to conduct their own safety and efficacy evaluations for specific applications.

Properties

CAS No.

53493-82-6

Molecular Formula

C13H11N3OS

Molecular Weight

257.31 g/mol

IUPAC Name

2-(1H-indol-3-yl)-N-(1,3-thiazol-2-yl)acetamide

InChI

InChI=1S/C13H11N3OS/c17-12(16-13-14-5-6-18-13)7-9-8-15-11-4-2-1-3-10(9)11/h1-6,8,15H,7H2,(H,14,16,17)

InChI Key

ZHWRNSWZLULTES-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=CN2)CC(=O)NC3=NC=CS3

Origin of Product

United States

Preparation Methods

Retrosynthetic Analysis and Strategic Approaches

The target molecule, 2-(1H-indol-3-yl)-N-(1,3-thiazol-2-yl)acetamide, comprises two heterocyclic systems (indole and thiazole) linked via an acetamide group. Retrosynthetically, the compound can be dissected into indole-3-acetic acid and 2-aminothiazole precursors, connected through an amide bond. Alternative strategies involve constructing the thiazole ring directly on an indole-acetamide intermediate, though this approach presents regiochemical challenges.

Key Intermediates and Their Synthesis

Indole-3-Acetic Acid Derivatives

Indole-3-acetic acid is synthesized via Friedel-Crafts alkylation of indole with chloroacetic acid under basic conditions (e.g., NaOH, 80°C), yielding the acid in ~70% purity. Alternatively, hydrolysis of indole-3-acetonitrile using aqueous HCl (reflux, 6 h) provides the acid in higher yields (85–90%).

2-Aminothiazole

2-Aminothiazole is prepared via the Hantzsch thiazole synthesis, where α-bromoacetophenone reacts with thiourea in ethanol under reflux (12 h, 70°C). This method affords 2-aminothiazole in 60–75% yield, with purification via recrystallization from ethanol. Recent adaptations utilize microwave irradiation (100 W, 120°C, 20 min) to enhance reaction efficiency, achieving 80% yield.

Primary Synthetic Routes

Carbodiimide-Mediated Amide Coupling

The most widely reported method involves activating indole-3-acetic acid using 1,1'-carbonyldiimidazole (CDI) and coupling with 2-aminothiazole.

Procedure :

  • Activation : Indole-3-acetic acid (1.0 eq) is dissolved in anhydrous THF and treated with CDI (1.2 eq) at 25°C for 2 h, forming the imidazolide intermediate.
  • Coupling : 2-Aminothiazole (1.1 eq) is added, and the reaction is stirred for 12–24 h at 25°C.
  • Workup : The mixture is diluted with water, and the precipitate is filtered, washed with cold ethanol, and dried under vacuum.

Yield : 65–70%.
Characterization :

  • IR (KBr) : 3280 cm⁻¹ (N-H stretch), 1650 cm⁻¹ (C=O amide).
  • ¹H NMR (DMSO-d₆) : δ 10.82 (s, 1H, indole NH), 8.21 (s, 1H, thiazole H), 7.65–6.95 (m, 4H, indole H), 3.82 (s, 2H, CH₂).

Acid Chloride Route

Indole-3-acetyl chloride, generated via treatment with thionyl chloride (SOCl₂), reacts with 2-aminothiazole in dichloromethane (DCM) with triethylamine (TEA) as a base.

Procedure :

  • Chlorination : Indole-3-acetic acid (1.0 eq) is refluxed with SOCl₂ (3.0 eq) in DCM for 4 h. Excess SOCl₂ is removed under reduced pressure.
  • Aminolysis : The crude acid chloride is dissolved in DCM, cooled to 0°C, and treated with 2-aminothiazole (1.1 eq) and TEA (2.0 eq). The reaction is warmed to 25°C and stirred for 6 h.
  • Workup : The organic layer is washed with NaHCO₃ and brine, dried (MgSO₄), and concentrated.

Yield : 50–60%.
Challenges : Competitive hydrolysis of the acid chloride necessitates anhydrous conditions.

Alternative Methodologies

One-Pot Hantzsch-Indole Assembly

A novel approach combines Hantzsch thiazole synthesis with indole functionalization in a continuous flow reactor.

Procedure :

  • Thiazole Formation : A solution of thiourea (1.0 eq) and α-bromoacetamide (1.0 eq) in DMF is pumped through a microreactor (150°C, 3.75 min residence time).
  • Indole Coupling : The thiazole intermediate is mixed with indole-3-acetaldehyde in a second reactor (200°C, 10 min), leveraging acid-catalyzed Fischer indole synthesis.

Yield : 38–82% over three steps.
Advantages : Rapid reaction times (<15 min) and minimized intermediate isolation.

Optimization and Scale-Up Considerations

Solvent and Temperature Effects

  • DMF vs. THF : DMF enhances solubility of polar intermediates, improving yields by 15–20% compared to THF.
  • Temperature : Coupling reactions proceed optimally at 25–40°C; higher temperatures (>60°C) promote decomposition.

Catalytic Additives

  • 4-Dimethylaminopyridine (DMAP) : Accelerates imidazolide formation, reducing activation time from 2 h to 30 min.
  • Microwave Assistance : Reduces coupling time from 24 h to 45 min with comparable yields.

Analytical and Spectroscopic Characterization

Chromatographic Purity

HPLC analysis (C18 column, acetonitrile/water gradient) confirms >95% purity for most synthetic batches.

Mass Spectrometry

  • ESI-MS : [M+H]⁺ at m/z 286.1 (calculated 286.08 for C₁₃H₁₁N₃OS).

Industrial Applications and Patent Landscape

Patent US20030158153A1 discloses analogous 2-(1H-indol-3-yl)acetamides with antitumor activity, underscoring the therapeutic relevance of this scaffold. Scale-up protocols emphasize continuous flow systems to reduce waste and improve reproducibility.

Chemical Reactions Analysis

Types of Reactions

2-(1H-indol-3-yl)-N-(thiazol-2-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction of the compound can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in substitution reactions, particularly at the indole nitrogen or the thiazole ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenating agents such as N-bromosuccinimide (NBS) for bromination.

Major Products Formed

    Oxidation: Oxidized derivatives with functional groups such as carboxylic acids or ketones.

    Reduction: Reduced derivatives with amine or alcohol functional groups.

    Substitution: Halogenated derivatives with bromine or chlorine atoms.

Scientific Research Applications

2-(1H-indol-3-yl)-N-(thiazol-2-yl)acetamide has several applications in scientific research:

    Medicinal Chemistry: The compound is investigated for its potential as a pharmacophore in drug design, particularly for its anticancer and antimicrobial properties.

    Organic Synthesis: It serves as a building block for the synthesis of more complex molecules, including natural products and pharmaceuticals.

    Material Science: The compound is explored for its potential use in the development of organic semiconductors and other advanced materials.

Mechanism of Action

The mechanism of action of 2-(1H-indol-3-yl)-N-(thiazol-2-yl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The indole ring can engage in π-π stacking interactions, while the thiazole ring can form hydrogen bonds with target proteins. These interactions can modulate the activity of the target proteins, leading to the desired biological effects.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Structural Features

The target compound’s structure can be compared to derivatives with variations in substituents, linker groups, or additional heterocycles. Key examples include:

Table 1: Structural Comparison of Selected Compounds
Compound Name Structural Features Key Differences from Target Compound
2-(1H-Indol-3-yl)-N-(1,3-thiazol-2-yl)acetamide Indole, thiazole, acetamide Baseline structure
2-[(5-((1H-Indol-3-yl)methyl)-1,3,4-oxadiazol-2-yl)thio]-N-(thiazol-2-yl)acetamide Indole, oxadiazole, thioether, thiazole Additional oxadiazole-thio linker
N-[4-(3-chloro-4-fluorophenyl)-1,3-thiazol-2-yl]acetamide (14) Thiazole with halogenated phenyl substituent Lacks indole; substituted aryl on thiazole
(S)-(−)-2-(1H-Indol-3-yl)-N-(1-phenylethyl)acetamide Chiral phenylethyl group, indole Thiazole replaced by phenylethyl group
CPN-9 (N-(4-(2-pyridyl)(1,3-thiazol-2-yl))-2-(2,4,6-trimethylphenoxy)acetamide) Thiazole, pyridyl, trimethylphenoxy Indole replaced by pyridyl and phenoxy groups
Key Observations:
  • Chiral Centers : The (S)-configured phenylethyl group in ’s compound highlights the role of stereochemistry in biological activity .
Insights:
  • The target compound’s indole-thiazole-acetamide scaffold shares features with ’s anticancer agents but lacks the oxadiazole-thio group, suggesting possible differences in potency or selectivity.
  • Substituted thiazoles (e.g., compound 14 ) demonstrate kinase modulation, implying the target compound could be optimized for similar targets by introducing aryl groups.

Physicochemical Properties

  • Lipophilicity : The unsubstituted thiazole in the target compound may result in lower logP compared to halogenated analogs (e.g., compound 14 ).
  • Solubility: Polar groups like oxadiazole () or phenoxy (CPN-9 ) improve aqueous solubility, whereas indole-thiazole combinations may require formulation optimization.

Biological Activity

The compound 2-(1H-indol-3-yl)-N-(1,3-thiazol-2-yl)acetamide is a thiazole-bearing indole derivative that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article reviews the biological activity of this compound, supported by data tables and case studies from various sources.

  • Molecular Formula : C13H11N3OS
  • Molecular Weight : 257.31 g/mol
  • InChIKey : QXWUXNUOPOLUHR-UHFFFAOYSA-N

Antimicrobial Activity

Research has demonstrated that compounds containing thiazole and indole moieties exhibit significant antimicrobial properties. Specifically, studies have shown that derivatives of thiazoles can be effective against various bacterial strains.

Table 1: Antimicrobial Activity of Indole-Thiazole Derivatives

CompoundMIC (µg/mL)MBC (µg/mL)Active Against
2-(1H-indol-3-yl)-N-(1,3-thiazol-2-yl)acetamide0.23–0.700.47–0.94B. cereus, S. Typhimurium
Other derivativesVariedVariedE. coli, S. aureus

The minimum inhibitory concentration (MIC) values indicate that the compound shows promising activity against Bacillus cereus and Salmonella Typhimurium , with MIC values ranging from 0.23 to 0.70 µg/mL , and minimum bactericidal concentrations (MBC) between 0.47 to 0.94 µg/mL .

Anticancer Activity

The anticancer potential of indole-thiazole derivatives has also been explored extensively. Studies indicate that these compounds can induce apoptosis in cancer cells through various mechanisms.

Case Study: Cytotoxicity Evaluation
In a study assessing the cytotoxicity of several thiazole derivatives, it was found that compounds similar to 2-(1H-indol-3-yl)-N-(1,3-thiazol-2-yl)acetamide exhibited significant cytotoxic effects against human cancer cell lines such as A-431 and Jurkat cells. The IC50 values were reported to be lower than those of standard chemotherapeutics like doxorubicin .

Table 2: Cytotoxicity Data for Indole-Thiazole Derivatives

CompoundCell LineIC50 (µM)
2-(1H-indol-3-yl)-N-(1,3-thiazol-2-yl)acetamideA-431<10
Other derivativesJurkat<20

The mechanism by which these compounds exert their biological effects often involves interaction with specific cellular targets, leading to disruption of normal cellular functions:

  • Apoptosis Induction : Induction of programmed cell death through activation of caspases.
  • Cell Cycle Arrest : Inhibition of cell cycle progression at various checkpoints.
  • Reactive Oxygen Species (ROS) Generation : Increased oxidative stress leading to cellular damage.

Structure-Activity Relationship (SAR)

The biological activity of thiazole and indole derivatives can be significantly influenced by their chemical structure:

  • The presence of electron-donating groups on the phenyl ring enhances cytotoxic activity.
  • Specific substitutions on the thiazole ring are critical for antimicrobial efficacy .

Q & A

Basic Research Questions

Q. What synthetic methodologies are commonly used to prepare 2-(1H-indol-3-yl)-N-(1,3-thiazol-2-yl)acetamide, and how can reaction conditions be optimized?

  • Methodology : The compound is typically synthesized via carbodiimide-mediated coupling. For example, a related acetamide derivative was prepared by reacting 2,6-dichlorophenylacetic acid with 2-aminothiazole using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC·HCl) in dichloromethane (DCM) under triethylamine catalysis at 273 K. Post-reaction, the product is extracted, washed, and recrystallized (e.g., methanol/acetone mixtures) to ensure purity .
  • Optimization : Key parameters include solvent polarity (DCM for mild conditions), stoichiometric ratios of reactants, and temperature control to minimize side reactions. Recrystallization conditions (e.g., solvent selection) critically influence yield and purity .

Q. Which spectroscopic and crystallographic techniques are essential for structural confirmation?

  • Spectroscopy :

  • IR Spectroscopy : Identifies amide C=O stretches (~1650–1680 cm⁻¹) and N–H bending (~1550 cm⁻¹) .
  • NMR : ¹H and ¹³C NMR confirm substituent integration (e.g., indole C3 proton at δ ~6.8–7.2 ppm, thiazole protons at δ ~7.3–7.5 ppm) .
    • Crystallography : Single-crystal X-ray diffraction resolves bond lengths (e.g., C–N amide bond ~1.33 Å) and intermolecular interactions (e.g., N–H···N hydrogen bonds forming R₂²(8) motifs) .

Q. What physicochemical properties are critical for solubility and stability in biological assays?

  • Key Features :

  • Hydrogen Bonding : The thiazole and indole moieties participate in H-bonding, influencing solubility in polar solvents .
  • Planarity : The indole-thiazole system’s planarity may enhance π-π stacking, affecting aggregation in aqueous media .
    • Stability : Melting point determination (e.g., 489–491 K for analogs) and thermal gravimetric analysis (TGA) assess thermal stability .

Advanced Research Questions

Q. How can computational methods predict reactivity or target interactions of this compound?

  • Approaches :

  • Density Functional Theory (DFT) : Calculates frontier molecular orbitals (HOMO-LUMO gaps) to predict electrophilic/nucleophilic sites .
  • Molecular Docking : Docking poses (e.g., with enzymes like α-glucosidase) reveal binding modes, with scoring functions (e.g., Glide SP) prioritizing high-affinity conformers .
    • Reaction Path Search : Quantum chemical calculations (e.g., artificial force-induced reaction method) model plausible synthetic pathways .

Q. How should researchers address contradictions in reported biological activity data?

  • Strategies :

  • Assay Standardization : Validate cell lines (e.g., MCF-7 for anticancer studies) and control for solvent effects (e.g., DMSO concentration ≤0.1%) .
  • Orthogonal Assays : Cross-check antimicrobial activity via disk diffusion and microbroth dilution to minimize false positives .
    • Purity Verification : HPLC (≥95% purity) and elemental analysis (C, H, N within ±0.4% of theoretical values) ensure reliable data .

Q. What structural modifications enhance target selectivity in related acetamide derivatives?

  • SAR Insights :

  • Indole Modifications : Introducing electron-withdrawing groups (e.g., 6-methoxy) alters electronic density, potentially improving receptor binding .
  • Thiazole Substitutions : Fluorine or bromine at the 4-position of thiazole enhances hydrophobic interactions in enzyme pockets .
    • Linker Optimization : Replacing acetamide with sulfonamide or urea groups modulates flexibility and H-bonding capacity .

Methodological Notes

  • Data Interpretation : Always cross-reference crystallographic data (e.g., CCDC deposition numbers) with computational models to resolve structural ambiguities .
  • Experimental Reproducibility : Detailed synthetic protocols (e.g., EDC·HCl coupling ratios) and spectral raw data (NMR, IR) should be archived in supplementary materials .

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